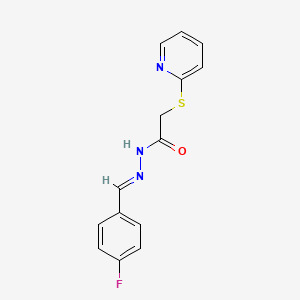

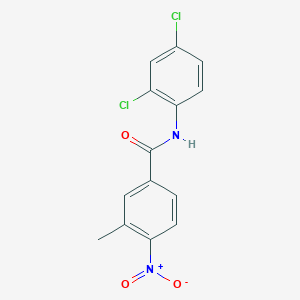

![molecular formula C19H16N4O B5602484 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Catalytic Synthesis : Heravi et al. (2007) detailed a method for synthesizing derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids. The reaction involves 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde and heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110], achieving high yields (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Molecular Structure Analysis

- Crystal Structure : Avasthi et al. (2002) studied a similar compound, 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, highlighting its molecular structure. It was found to have no intramolecular stacking in the crystalline state, and the crystal packing revealed a layered structure due to intermolecular hydrogen bonding and arene-arene interactions (Avasthi, Rawat, Sarkhel, & Maulik, 2002).

Chemical Reactions and Properties

- Iminophosphorane-Mediated Annulation : Wu et al. (2010) described a synthesis method involving iminophosphorane-mediated annulation for pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method is significant for understanding the chemical reactions of similar pyrazolo pyrimidinone derivatives (Wu, Hu, Shen, Brémond, & Guo, 2010).

Physical Properties Analysis

- Hydrogen-Bonded Chains : Portilla et al. (2005) examined compounds like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, finding that molecules are linked into chains by hydrogen bonding. This study contributes to understanding the physical properties of structurally related compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

- Catalytic Activities : Reddy et al. (2014) worked on synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluating their anticancer properties. This provides insight into the chemical properties and potential applications of similar compounds (Reddy, Guru, Srinivas, Pathania, Mahajan, Nargotra, Bhushan, Vishwakarma, & Sawant, 2014).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antiulcerogenic Properties

Pyrazolo[1,5-a]pyrimidines, closely related to the given compound, have been synthesized to evaluate their anti-inflammatory properties. Some derivatives, notably 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Remarkably, these compounds were devoid of ulcerogenic activity, indicating potential antiulcerogenic properties (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated promising cytotoxic effects against cancer cell lines (HCT-116 and MCF-7) and significant 5-lipoxygenase inhibition, showcasing their potential as therapeutic agents in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Applications

Derivatives of pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial properties. Some compounds were found to exhibit a very good antimicrobial effect when incorporated into polyurethane varnish formulations and printing ink paste, indicating their potential use as antimicrobial additives for surface coatings (El‐Wahab et al., 2015).

Corrosion Inhibition

Research into pyrazolo[3,4-d]pyrimidine derivatives has also uncovered their potential as corrosion inhibitors. These compounds have demonstrated effective corrosion inhibition on C-steel surfaces in HCl, showing promise for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The compound has shown promising results as a CDK2 inhibitor, which is an appealing target for cancer treatment . Future research could focus on further investigations of its potential as a cancer treatment, including in-depth studies of its mechanism of action, safety profile, and efficacy in preclinical and clinical trials.

Eigenschaften

IUPAC Name |

6-methyl-5-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-13-7-6-10-16(11-13)22-14(2)21-18-17(19(22)24)12-20-23(18)15-8-4-3-5-9-15/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAMTMTVINZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

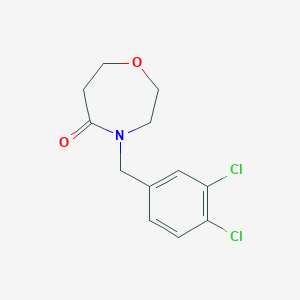

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

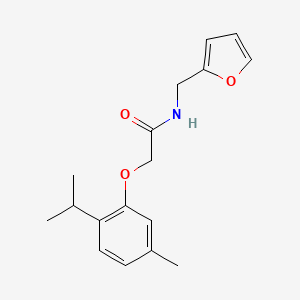

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

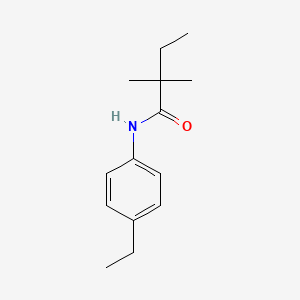

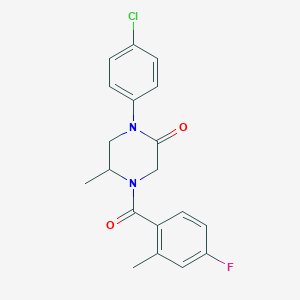

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

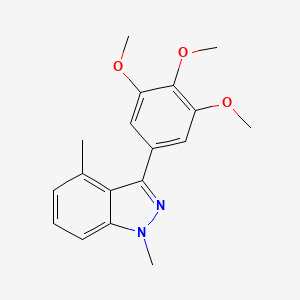

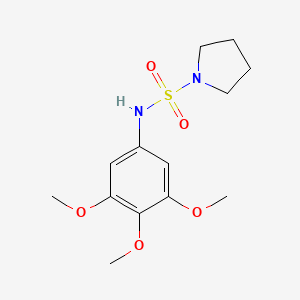

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)